(2E)-3-(3,5-Dichloro-4-isopropoxyphenyl)acrylic acid
Description
(2E)-3-(3,5-Dichloro-4-isopropoxyphenyl)acrylic acid is an organic compound characterized by the presence of a dichlorophenyl group, an isopropoxy group, and an acrylic acid moiety
Properties
IUPAC Name |
(E)-3-(3,5-dichloro-4-propan-2-yloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-7(2)17-12-9(13)5-8(6-10(12)14)3-4-11(15)16/h3-7H,1-2H3,(H,15,16)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGRRWODQUYVRA-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C=CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1Cl)/C=C/C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,5-Dichloro-4-isopropoxyphenyl)acrylic acid typically involves the reaction of 3,5-dichloro-4-isopropoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran (THF)
Temperature: Reflux conditions for several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,5-Dichloro-4-isopropoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Halogenation, nitration, or sulfonation
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C)
Substitution: Halogenation with chlorine or bromine, nitration with nitric acid (HNO₃), sulfonation with sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Formation of 3,5-dichloro-4-isopropoxybenzoic acid
Reduction: Formation of 3,5-dichloro-4-isopropoxyphenylpropanol
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
(2E)-3-(3,5-Dichloro-4-isopropoxyphenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential therapeutic effects in various diseases
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2E)-3-(3,5-Dichloro-4-isopropoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-isopropoxybenzoic acid
- 3,5-Dichloro-4-isopropoxyphenylpropanol
- 3,5-Dichloro-4-isopropoxyphenylacetic acid
Uniqueness
(2E)-3-(3,5-Dichloro-4-isopropoxyphenyl)acrylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its acrylic acid moiety allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Biological Activity
(2E)-3-(3,5-Dichloro-4-isopropoxyphenyl)acrylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a dichlorophenyl group and an acrylic acid moiety, which contribute to its unique biological properties. The compound can be synthesized through various chemical reactions, including oxidation and substitution processes, leading to derivatives that may exhibit different biological activities.
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting potential anticancer effects. The presence of the isopropoxy group may enhance its lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including HeLa and A549 cells. The compound's cytotoxicity was evaluated using the sulforhodamine B assay, revealing an IC50 value indicative of its potency against these cancer cells.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HeLa | 10.5 | |
| A549 | 12.0 | |
| MCF-7 | 8.7 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Studies have demonstrated that it possesses inhibitory effects against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Case Studies
Several case studies have explored the therapeutic potential of this compound in clinical settings:
- Study on Cancer Cell Lines : A study assessed the compound's effects on multiple cancer cell lines and reported a dose-dependent inhibition of cell proliferation. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.
- Antimicrobial Efficacy Study : Another research project focused on evaluating the antimicrobial properties against common pathogens. The results indicated that the compound could serve as a basis for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
